Granotapide
Overview
Description
Granotapide, also known by its chemical name propanedioic acid, 2-(((2-(3-((dimethylamino)carbonyl)-4-(((4’-(trifluoromethyl)(1,1’-biphenyl)-2-yl)carbonyl)amino)phenyl)acetyl)oxy)methyl)-2-phenyl-, 1,3-diethyl ester, is a small molecule that has been investigated for its potential therapeutic effects, particularly in the treatment of Type II Diabetes Mellitus .
Preparation Methods
Granotapide can be synthesized through a series of chemical reactions involving the formation of ester and amide bonds. The synthetic route typically involves the following steps:
Esterification: The reaction of propanedioic acid with ethanol in the presence of a catalyst to form the diethyl ester.
Amidation: The introduction of the anilide group through the reaction of the ester with an appropriate amine.
Acylation: The addition of the trifluoromethylbenzoyl group to the anilide.
Industrial production methods for this compound involve optimizing these reactions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow reactors and high-throughput screening of catalysts .
Chemical Reactions Analysis
Granotapide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Granotapide is used as a model compound in studies of ester and amide bond formation and cleavage.
Biology: this compound has been investigated for its effects on cellular metabolism and signaling pathways.
Mechanism of Action
Granotapide exerts its effects by inhibiting the microsomal triglyceride transfer protein, which is involved in the absorption of dietary lipids. This inhibition leads to reduced fat absorption, enhanced glucose-stimulated insulin secretion, and improved insulin sensitivity . This compound also enhances the secretion of glucagon-like peptide-1 and reduces lipotoxicity, contributing to its hypoglycemic effects .
Comparison with Similar Compounds
Granotapide is unique among microsomal triglyceride transfer protein inhibitors due to its specific molecular structure and mechanism of action. Similar compounds include:
Lomitapide: Another microsomal triglyceride transfer protein inhibitor used in the treatment of hypercholesterolemia.
This compound’s uniqueness lies in its specific inhibition of microsomal triglyceride transfer protein and its additional effects on glucose metabolism and insulin sensitivity .
Properties
CAS No. |
594842-13-4 |
---|---|
Molecular Formula |
C39H37F3N2O8 |
Molecular Weight |
718.7 g/mol |
IUPAC Name |
diethyl 2-[[2-[3-(dimethylcarbamoyl)-4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]acetyl]oxymethyl]-2-phenylpropanedioate |
InChI |
InChI=1S/C39H37F3N2O8/c1-5-50-36(48)38(37(49)51-6-2,27-12-8-7-9-13-27)24-52-33(45)23-25-16-21-32(31(22-25)35(47)44(3)4)43-34(46)30-15-11-10-14-29(30)26-17-19-28(20-18-26)39(40,41)42/h7-22H,5-6,23-24H2,1-4H3,(H,43,46) |
InChI Key |
FPUQGCOBYOXAED-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(COC(=O)CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)C(=O)N(C)C)(C4=CC=CC=C4)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(COC(=O)CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)C(=O)N(C)C)(C4=CC=CC=C4)C(=O)OCC |
Appearance |
Solid powder |
916683-32-4 594842-13-4 |
|
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
diethyl 2-((3-dimethylcarbamoyl-4-((4'-trifluoromethylbiphenyl-2-carbonyl)amino)phenyl)acetyloxymethyl)-2-phenylmalonate JTT 130 JTT-130 JTT130 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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